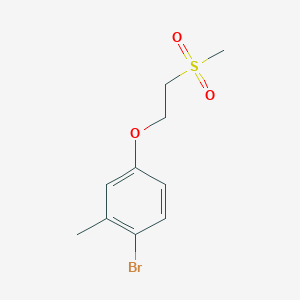
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene is a white solid compound with the chemical formula C10H13BrO3S and a molecular weight of 293.18 g/mol. This compound is known for its unique structure, which includes a bromine atom, a methanesulfonylethoxy group, and a methyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene typically involves the bromination of 4-(2-methanesulfonylethoxy)-2-methylbenzene. This process can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methanesulfonylethoxy group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonylethoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2-methanesulfonylethoxy)benzene: Similar structure but lacks the methyl group.
4-Bromo-2-methylphenol: Contains a bromine and methyl group but lacks the methanesulfonylethoxy group.
1-Bromo-2-methyl-4-nitrobenzene: Contains a bromine and methyl group with a nitro group instead of methanesulfonylethoxy.
Uniqueness
1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene is unique due to the presence of both the methanesulfonylethoxy group and the methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13BrO3S |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-(2-methylsulfonylethoxy)benzene |
InChI |
InChI=1S/C10H13BrO3S/c1-8-7-9(3-4-10(8)11)14-5-6-15(2,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
NUUMGFJHNVBUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCS(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















